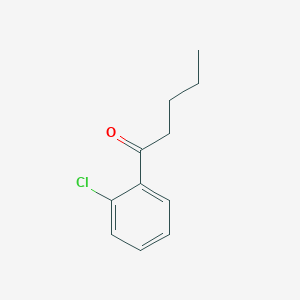

1-(2-Chlorophenyl)pentan-1-one

Description

Contextualization within Aryl Ketone Chemistry

Aryl ketones, a class of organic compounds characterized by a carbonyl group bonded to an aromatic ring and an alkyl or aryl group, are fundamental in organic chemistry. wikipedia.orgbritannica.com Their importance stems from their prevalence in a wide array of pharmaceuticals, natural products, and materials. researchgate.net The reactivity of the carbonyl group, which is polar due to the difference in electronegativity between the carbon and oxygen atoms, makes ketones susceptible to nucleophilic attack at the carbon atom and electrophilic attack at the oxygen atom. britannica.com This dual reactivity allows them to participate in a diverse range of chemical reactions. britannica.com

1-(2-Chlorophenyl)pentan-1-one fits within this class as an aryl alkyl ketone. The presence of the chlorine atom on the phenyl ring and the length of the alkyl chain influence its chemical properties and reactivity compared to other aryl ketones. fiveable.me The chlorine atom, being an electron-withdrawing group, can affect the electrophilicity of the carbonyl carbon, thereby modulating its reactivity in various chemical transformations.

Significance as a Building Block in Organic Synthesis

The structure of this compound makes it a useful intermediate in organic synthesis. cymitquimica.com Its functional groups—the ketone and the chlorinated aromatic ring—provide reactive sites for a variety of chemical modifications. For instance, the ketone group can undergo reduction to form the corresponding alcohol, or it can be a site for carbon-carbon bond formation through reactions like aldol (B89426) condensations or Grignard reactions.

Furthermore, the presence of the chlorine atom on the aromatic ring opens up possibilities for cross-coupling reactions, which are powerful methods for constructing complex molecular architectures. The specific positioning of the chlorine atom at the ortho position to the pentanoyl group can also introduce steric and electronic effects that can be exploited for regioselective synthesis. These features make this compound a valuable precursor for the synthesis of a range of organic compounds, potentially including those with applications in medicinal chemistry and materials science. cymitquimica.comchemimpex.com

Overview of Current Research Landscape and Gaps

Current research on this compound and similar aryl ketones focuses on the development of new synthetic methodologies and their application in the creation of novel compounds. researchgate.netrsc.org For example, studies often explore its use as a starting material for the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. rsc.org

However, a comprehensive public-domain characterization of this compound itself is not extensively detailed in readily available literature. While it is used as a research chemical, in-depth studies on its specific reaction kinetics, thermodynamic properties, and a broader exploration of its synthetic utility appear to be areas with potential for further investigation. Much of the available information is from chemical suppliers and databases, which provide basic physical and chemical properties but lack extensive experimental research data. chembk.comchemicalbook.combldpharm.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H13ClO | chembk.com |

| Molar Mass | 196.67 g/mol | chembk.com |

| CAS Number | 42916-70-1 | chemicalbook.com |

Interactive Data Table: Physicochemical Properties (This is a simplified representation. An interactive table would allow sorting and filtering.)

| Property | Value |

| Molecular Formula | C11H13ClO |

| Molar Mass | 196.67 g/mol |

| CAS Number | 42916-70-1 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-chlorophenyl)pentan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-8-11(13)9-6-4-5-7-10(9)12/h4-7H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGYGWMZFVGJTLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 1-(2-Chlorophenyl)pentan-1-one

This section details the well-established methods for the synthesis of this compound and related aryl ketones.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a classic and direct method for the formation of aryl ketones. chemguide.co.uk This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst. khanacademy.orglibretexts.org For the synthesis of this compound, this would involve the reaction of chlorobenzene (B131634) with pentanoyl chloride (also known as valeryl chloride).

The reaction is catalyzed by a Lewis acid, most commonly aluminum chloride (AlCl₃). libretexts.orgwikipedia.org The catalyst activates the acylating agent, forming a highly electrophilic acylium ion, which then attacks the aromatic ring. wikipedia.org The benzoylation of chlorobenzene, a similar reaction, has been studied in detail, with investigations into the effects of solvent, catalyst, temperature, and reaction duration. rsc.org It is known that the acylation of chlorobenzene typically yields a mixture of ortho, meta, and para isomers, with the para isomer being the major product. rsc.org

| Reactants | Catalyst | Product | Key Features |

| Chlorobenzene and Pentanoyl Chloride | Aluminum Chloride (AlCl₃) | This compound (and isomers) | Direct acylation of the aromatic ring. Stoichiometric amounts of catalyst are often required. wikipedia.org |

Grignard Reagent-Mediated Syntheses of Related Aryl Ketones

Grignard reagents are powerful nucleophiles widely used for the formation of carbon-carbon bonds. mnstate.edumasterorganicchemistry.com The synthesis of aryl ketones can be achieved by the reaction of a Grignard reagent with an acylating agent, such as an acid chloride. wisc.eduresearchgate.net In the context of this compound, the synthesis would involve the reaction of 2-chlorophenylmagnesium bromide with pentanoyl chloride.

A significant challenge in this reaction is the potential for the Grignard reagent to add to the newly formed ketone, leading to the formation of a tertiary alcohol as a byproduct. mnstate.eduwisc.edu To mitigate this, the reaction is often carried out at low temperatures. wisc.edu The use of specific ligands, such as bis[2-(N,N-dimethylamino)ethyl] ether, has been shown to moderate the reactivity of the Grignard reagent, leading to higher yields of the desired ketone. wisc.edu Grignard reagents are formed by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. wikipedia.orgacechemistry.co.uklibretexts.org

| Grignard Reagent | Acylating Agent | Product | Key Features |

| 2-Chlorophenylmagnesium bromide | Pentanoyl Chloride | This compound | Powerful C-C bond formation. masterorganicchemistry.com Risk of over-addition to form tertiary alcohols. wisc.edu |

Catalytic Carbonylative Cross-Coupling Reactions for Aryl-Alkyl Ketones

Catalytic carbonylative cross-coupling reactions have emerged as a versatile method for the synthesis of ketones. mdpi.com These reactions typically involve the palladium-catalyzed coupling of an aryl halide, carbon monoxide (CO), and an organometallic reagent. mdpi.comrsc.org For the synthesis of aryl-alkyl ketones, an aryl halide can be coupled with an alkylboron reagent in the presence of a palladium catalyst and CO. acs.orgnih.gov

This three-component reaction provides a direct route to unsymmetrical ketones. nih.gov A proposed mechanism involves the formation of an acylpalladium species from the alkyl halide and CO, followed by transmetalation with the arylboronic acid and subsequent reductive elimination to yield the ketone. acs.org Recent advancements have also explored the use of CO₂ as a CO surrogate. researchgate.net

| Aryl Halide | Alkyl Source | CO Source | Catalyst | Product |

| 2-Chlorotoluene (or related aryl halide) | Alkylboron reagent | Carbon Monoxide (gas) | Palladium complex | Aryl-alkyl ketone |

Decarboxylative Acylation Strategies for Ketone Synthesis

Decarboxylative coupling reactions offer an alternative to traditional methods by using carboxylic acids as starting materials. acs.org These reactions involve the removal of a carboxyl group, which is replaced by another functional group. researchgate.net The synthesis of ketones via decarboxylative acylation can be achieved by coupling a carboxylic acid with another carboxylic acid derivative. plu.mxchinesechemsoc.org

This strategy often employs photoredox or dual catalytic systems to facilitate the reaction under mild conditions. researchgate.netchinesechemsoc.org Recent developments have focused on the enantioselective synthesis of specific ketone structures using this approach. researchgate.netthieme-connect.com The direct deoxygenative coupling of carboxylic acids with alkenes has also been reported as a method for ketone synthesis. nih.gov

Novel and Emerging Synthetic Methodologies

This section explores modern synthetic methods for aryl ketones, with a focus on transition metal-catalyzed processes.

Transition Metal-Catalyzed Processes (e.g., Nickel, Palladium, Gold)

Transition metal catalysis has revolutionized the synthesis of ketones, offering milder reaction conditions and improved functional group tolerance compared to classical methods. organic-chemistry.orgresearchgate.net

Nickel-Catalyzed Syntheses: Nickel catalysis has become a valuable alternative to palladium for the synthesis of aryl ketones. scispace.com Nickel-catalyzed methods include the coupling of aryl halides with aldehydes, the addition of arylboronic acids to nitriles, and the reductive coupling of alkyl halides with aryl acids. organic-chemistry.orgrsc.org Nickel can also catalyze carbonylative cross-coupling reactions to produce alkyl aryl ketones. uit.noresearchgate.net Furthermore, electrochemical methods utilizing nickel catalysts have been developed for the cross-coupling of carboxylic esters with alkylpyridinium salts. acs.org

Palladium-Catalyzed Syntheses: Palladium catalysis is widely used for the synthesis of aryl ketones. acs.org Methods include the coupling of aryl bromides with acyl anion equivalents, the direct acylation of aryl bromides with aldehydes, and the Suzuki-Miyaura coupling of arylboronic acids with acyl chlorides. organic-chemistry.orgorganic-chemistry.orgscispace.com Palladium-catalyzed carbonylative cross-coupling of aryl halides with various nucleophiles is a well-established route to ketones. rsc.orgacs.org

Gold-Catalyzed Syntheses: Gold catalysis has emerged as a powerful tool in organic synthesis. nih.gov Gold catalysts can efficiently promote the hydration of haloalkynes to form α-halomethyl ketones and the synthesis of homoallylic ketones from allylic alcohols and alkynes. acs.orgacs.org Gold-catalyzed fluorination of alkynyl ketones provides access to fluorinated 1,3-dicarbonyl compounds. nih.gov

| Catalyst | Reactants | Product | Key Features |

| Nickel | Aryl halides and aldehydes/nitriles/acids organic-chemistry.orgrsc.org | Aryl ketones | Earth-abundant and cost-effective alternative to palladium. scispace.com |

| Palladium | Aryl halides and acyl anion equivalents/aldehydes/boronic acids organic-chemistry.orgorganic-chemistry.orgscispace.com | Aryl ketones | High efficiency and broad substrate scope. acs.org |

| Gold | Haloalkynes/Allylic alcohols and alkynes acs.orgacs.org | α-Halomethyl ketones/Homoallylic ketones | Mild reaction conditions and unique reactivity. nih.gov |

Mechanochemical Approaches for Ketone Synthesis

Mechanochemistry, the use of mechanical force to induce chemical reactions, has emerged as a powerful tool in synthetic chemistry, often leading to solvent-free or solvent-minimized reaction conditions. The synthesis of ketones, including aryl ketones, has been successfully demonstrated using mechanochemical methods, such as high-speed ball milling. researchgate.net These techniques can enhance reaction rates and, in some cases, provide access to products that are difficult to obtain through conventional solution-phase chemistry. nih.gov

A plausible mechanochemical route for the synthesis of this compound could involve the acyl Suzuki-Miyaura cross-coupling of an appropriate acyl chloride with a boronic acid. acs.orgacs.org This solvent-free approach offers high chemoselectivity for the formation of the ketone product. acs.orgacs.org The reaction would be conducted in the solid state, minimizing waste and avoiding the use of potentially hazardous solvents. acs.orgacs.org

Table 1: Potential Mechanochemical Synthesis of this compound via Acyl Suzuki-Miyaura Coupling

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

| 2-Chlorobenzoyl chloride | Pentylboronic acid | Palladium(0) catalyst | High-speed ball milling, solvent-free | This compound |

This method is notable for its short reaction times and excellent selectivity for the cleavage of the C(acyl)-Cl bond. acs.orgacs.org The use of solid-state conditions aligns with the principles of green chemistry by eliminating the need for bulk solvents.

Green Chemistry Principles in Synthesis Optimization

The optimization of synthetic routes for compounds like this compound is increasingly guided by the twelve principles of green chemistry. These principles advocate for the reduction of waste, use of safer chemicals and solvents, and improved energy efficiency. nih.gov The application of these principles can lead to more environmentally benign and economically viable processes. innoget.com

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product. Friedel-Crafts acylation, a traditional method for aryl ketone synthesis, often has a lower atom economy due to the use of stoichiometric amounts of a Lewis acid catalyst. chemistryviews.org In contrast, catalytic methods, such as the carbonylative cross-coupling of aryl iodides with alkyl bromides, offer a more atom-economical alternative. chemistryviews.org

Use of Safer Solvents: Minimizing or eliminating the use of hazardous solvents is a core principle. The development of solvent-free mechanochemical methods is a significant step in this direction. acs.orgacs.org When solvents are necessary, the selection of greener alternatives is crucial.

Catalysis: The use of catalytic reagents in place of stoichiometric ones reduces waste and can lead to more selective reactions. Palladium-catalyzed cross-coupling reactions are a prime example of efficient catalytic methods for ketone synthesis. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Mechanochemical reactions can often be performed at room temperature, contributing to a more energy-efficient process.

Table 2: Comparison of Synthetic Methods for Aryl Ketones based on Green Chemistry Principles

| Method | Atom Economy | Solvent Use | Catalyst | Energy Input |

| Friedel-Crafts Acylation | Lower | Often requires halogenated solvents | Stoichiometric Lewis Acid | Often requires heating |

| Mechanochemical Suzuki-Miyaura Coupling | Higher | Solvent-free | Catalytic Palladium | Ambient temperature |

| Carbonylative Cross-Coupling | Higher | Requires solvent (e.g., THF) | Catalytic Palladium | Moderate heating (e.g., 55 °C) chemistryviews.org |

By prioritizing these principles, the synthesis of this compound can be optimized to be more sustainable and efficient.

Chemo- and Regioselectivity in Ketone Formation

The precise control of chemical reactions to yield a specific product is a fundamental challenge in organic synthesis. For the synthesis of this compound, chemo- and regioselectivity are critical considerations, particularly concerning the influence of the chloro substituent on the phenyl ring.

Influence of the Chlorophenyl Substitution Pattern on Reactivity

The chlorine atom in the 2-position of the phenyl ring significantly influences the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, such as Friedel-Crafts acylation. Chlorine is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. pdx.edu However, it is also an ortho-, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. pdx.edu

In the context of a Friedel-Crafts acylation to form this compound, if starting from chlorobenzene and pentanoyl chloride, the chlorine atom would direct the incoming acyl group. However, since the target molecule already has the acyl group attached, the more relevant consideration is how the 2-chloro substituent might have influenced a preceding reaction or could affect subsequent modifications.

The benzoylation of chlorobenzene, a related reaction, results in a mixture of ortho-, meta-, and para-chlorobenzophenones, with the para-isomer being the major product (84–97%). rsc.org This highlights the strong directing effect of the chlorine atom. The reactivity of chlorobenzene is significantly lower than that of benzene (B151609) in these reactions. rsc.org The deactivating nature of the chloro group can necessitate harsher reaction conditions in Friedel-Crafts acylations. libretexts.org

Stereochemical Considerations in Synthetic Transformations

If the pentanoyl chain of this compound were to be modified to introduce a chiral center, stereochemical control would become a critical aspect of the synthesis. The enantioselective synthesis of chiral ketones is an active area of research, with various methods available to produce non-racemic products. wikipedia.org

Catalytic asymmetric synthesis, which employs a chiral catalyst to create a new stereocenter with a preference for one enantiomer, is a powerful approach. encyclopedia.pubmdpi.com For instance, the reduction of a prochiral ketone can be achieved with high enantioselectivity using chiral catalysts. wikipedia.org

Should a synthetic route to a chiral derivative of this compound be desired, methods such as catalytic asymmetric synthesis or the use of chiral auxiliaries would need to be employed. nih.govacs.org The development of such stereoselective transformations is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry. mdpi.com

Chemical Reactivity and Transformation Pathways

Reactions of the Ketone Functionality

The carbonyl group is a site of significant chemical activity, readily undergoing addition and redox reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl group of 1-(2-chlorophenyl)pentan-1-one proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol.

A prominent example of this is the Grignard reaction . Treatment of this compound with an organomagnesium halide, such as methylmagnesium bromide, results in the formation of a tertiary alcohol after acidic workup. The nucleophilic carbon of the Grignard reagent adds to the carbonyl carbon, forming a new carbon-carbon bond. organic-chemistry.orgyoutube.comyoutube.com

The Wittig reaction provides a method for the conversion of the carbonyl group into an alkene. wikipedia.orgorganic-chemistry.orglumenlearning.com Reaction with a phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield 1-(2-chlorophenyl)-1-pentene. This reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, leading to the formation of the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org

Another important nucleophilic addition is the formation of a cyanohydrin . In the presence of a cyanide source, such as hydrogen cyanide (HCN) or a cyanide salt, the cyanide ion attacks the carbonyl carbon to form 1-(2-chlorophenyl)-1-hydroxypentanenitrile. youtube.comyoutube.comyoutube.comlibretexts.org This reaction is reversible and base-catalyzed. youtube.comyoutube.comyoutube.comlibretexts.org

| Reaction Type | Typical Reagents | Product Class |

|---|---|---|

| Grignard Reaction | R-MgX (e.g., CH₃MgBr) | Tertiary Alcohol |

| Wittig Reaction | Ph₃P=CHR (e.g., Ph₃P=CH₂) | Alkene |

| Cyanohydrin Formation | HCN, KCN/NaCN | Cyanohydrin |

Reduction Reactions to Alcohols

The ketone functionality of this compound can be readily reduced to a secondary alcohol, 1-(2-chlorophenyl)pentan-1-ol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Sodium borohydride is a milder reducing agent and is typically used in alcoholic solvents like methanol (B129727) or ethanol. It selectively reduces aldehydes and ketones. Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran, followed by an aqueous or acidic workup.

| Reducing Agent | Solvent | Product |

|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | 1-(2-Chlorophenyl)pentan-1-ol |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, THF (anhydrous) | 1-(2-Chlorophenyl)pentan-1-ol |

Oxidation Reactions to Carboxylic Acids

Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions with strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic media, cleavage of a carbon-carbon bond adjacent to the carbonyl group can occur, leading to the formation of carboxylic acids. For this compound, this would likely result in a mixture of 2-chlorobenzoic acid and butyric acid.

A more controlled oxidation is the Baeyer-Villiger oxidation , which converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (mCPBA). sigmaaldrich.comwikipedia.orgchemistrysteps.comnih.govorganicchemistrytutor.com In this reaction, an oxygen atom is inserted into a C-C bond adjacent to the carbonyl group. The migratory aptitude of the groups attached to the carbonyl determines the regioselectivity of the reaction. For this compound, the phenyl group has a higher migratory aptitude than the butyl group, which would lead to the formation of 2-chlorophenyl pentanoate. chemistrysteps.com

Carbonylative Transformations

Carbonylative transformations involve the introduction of a carbonyl group into a molecule, often through the use of carbon monoxide and a transition metal catalyst, typically palladium-based. unibo.itnih.govnih.govliv.ac.uk While direct carbonylative transformations on the ketone itself are not common, the chlorophenyl moiety can participate in such reactions. For instance, in a Heck-type carbonylation, the aryl chloride could potentially couple with an alkene and carbon monoxide. More commonly, related 2-chloroacetophenones can be utilized in palladium-catalyzed carbonylative reactions to synthesize flavones. nih.gov

Reactions Involving the Chlorophenyl Moiety

The chlorine atom on the phenyl ring allows for reactions that modify the aromatic core of the molecule.

Nucleophilic Aromatic Substitution Reactions

The chlorophenyl group of this compound can undergo nucleophilic aromatic substitution (SₙAr), although it is generally less reactive than substrates with stronger electron-withdrawing groups in the ortho or para positions. The pentanoyl group is a deactivating group, which makes the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.

In an SₙAr reaction, a nucleophile, such as an amine or an alkoxide, attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequent loss of the chloride ion restores the aromaticity and yields the substituted product. For example, reaction with a primary amine could yield a 1-(2-(alkylamino)phenyl)pentan-1-one derivative. The reaction typically requires elevated temperatures.

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Amine (R-NH₂) | N-substituted aminophenyl pentanone | Heat |

| Alkoxide (R-O⁻) | Alkoxyphenyl pentanone | Heat |

Reactions at the Alpha-Carbon of the Ketone

The alpha-carbon (α-carbon) of the ketone in this compound, which is the methylene (B1212753) group (-CH₂-) adjacent to the carbonyl group, possesses acidic protons. The presence of these protons allows the ketone to exist in equilibrium with its enol tautomer, a process known as keto-enol tautomerism. wisdomlib.orgresearchgate.net This equilibrium is typically catalyzed by either acid or base. wisdomlib.org While the keto form is generally more stable and predominates at equilibrium, the enol form is a key reactive intermediate. researchgate.net

Under basic conditions, the removal of an α-proton by a strong base leads to the formation of a resonance-stabilized enolate anion. wikipedia.org This enolate is a potent nucleophile, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. The nucleophilic character is predominantly expressed at the carbon atom. nih.gov

For this compound, there is only one enolizable position—the α-carbon on the pentanoyl chain. The other side of the carbonyl is an aromatic ring, which lacks α-protons. The formation of the enolate can be achieved using a variety of bases. For quantitative and irreversible enolate formation, strong, non-nucleophilic, and sterically hindered bases like lithium diisopropylamide (LDA) in an aprotic solvent are commonly employed. nih.gov Weaker bases, such as alkoxides, can also be used, but this typically results in an equilibrium mixture containing both the ketone and the enolate. researchgate.net

The generated enolate of this compound can then participate in a wide range of reactions with various electrophiles, leading to the formation of new bonds at the α-carbon.

The enolate of this compound can serve as a nucleophile in alkylation reactions, typically with alkyl halides. This reaction forms a new carbon-carbon bond at the alpha-position, creating a new stereocenter if a new substituent is introduced. Achieving high enantioselectivity in such reactions is a significant goal in organic synthesis. Several strategies have been developed for the asymmetric α-alkylation of ketones.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily attached to the ketone substrate to direct the stereochemical outcome of a subsequent reaction. gordon.edu For example, the ketone could be converted into a chiral enamine or imine, alkylated, and then the auxiliary could be cleaved to yield the enantioenriched α-alkylated ketone. The SAMP/RAMP hydrazone method is a well-established example of this strategy. wikipedia.org

Organocatalysis offers a metal-free alternative for asymmetric α-alkylation. Chiral amines can react with the ketone to form a chiral enamine intermediate. This enamine can then react with an electrophile in a stereocontrolled manner, guided by the chiral catalyst. chemistnotes.com After the reaction, the catalyst is regenerated, and the α-functionalized ketone is released.

Phase-transfer catalysis (PTC) is another powerful technique for asymmetric alkylation. jchemrev.com In this method, a chiral quaternary ammonium (B1175870) salt is used to transport the enolate from an aqueous or solid phase into an organic phase where it reacts with the alkylating agent. The chiral environment provided by the catalyst induces enantioselectivity in the product. researchgate.net Cinchona alkaloids are a common source of chiral phase-transfer catalysts. wisdomlib.org

While direct asymmetric alkylation of acyclic ketones remains a challenge, recent advances in transition-metal catalysis, particularly with nickel, have shown promise for the enantioselective α-alkylation of ketones with unactivated alkyl halides. askiitians.com

Table 3: Methodologies for Asymmetric α-Alkylation of Ketones

| Method | Key Principle | Typical Reagents/Catalysts |

|---|---|---|

| Chiral Auxiliaries | Covalent attachment of a chiral group to control stereoselectivity. | Evans oxazolidinones, SAMP/RAMP hydrazones. wikipedia.orggordon.edu |

| Organocatalysis | Use of small chiral organic molecules to catalyze the reaction. | Chiral primary or secondary amines (e.g., derived from proline). chemistnotes.com |

| Phase-Transfer Catalysis | A chiral catalyst facilitates reaction between reactants in different phases. | Chiral quaternary ammonium salts (e.g., Cinchona alkaloid derivatives). wisdomlib.orgresearchgate.net |

| Transition-Metal Catalysis | A chiral metal complex catalyzes the enantioselective transformation. | Chiral nickel-ligand complexes. askiitians.com |

The Claisen-Schmidt condensation is a type of crossed aldol (B89426) condensation between a ketone or aldehyde with an α-hydrogen and an aromatic carbonyl compound that lacks α-hydrogens. wikipedia.org this compound, having α-hydrogens on its pentanoyl chain, can readily participate in this reaction as the enolizable component. A common reaction partner would be an aromatic aldehyde, such as benzaldehyde, which cannot enolize itself.

The reaction is typically carried out under basic conditions (e.g., using NaOH or KOH) but can also be acid-catalyzed. jchemrev.com The mechanism under basic conditions involves the following steps:

Enolate Formation : A base abstracts an acidic α-proton from this compound to form a nucleophilic enolate ion.

Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde). This forms a tetrahedral alkoxide intermediate.

Protonation : The alkoxide is protonated by the solvent (often water or ethanol) to give a β-hydroxy ketone (an aldol addition product).

Dehydration : The β-hydroxy ketone readily undergoes dehydration, especially with heating, to eliminate a molecule of water. This elimination is facilitated by the formation of a conjugated system and results in an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.gov

The product of a Claisen-Schmidt condensation between this compound and an aromatic aldehyde is a 1-(2-chlorophenyl)-3-aryl-prop-2-en-1-one derivative, a class of compounds known as chalcones. These compounds are of significant interest due to their diverse biological activities. nih.govjchemrev.com The reaction is highly versatile, as a wide variety of substituted aromatic aldehydes can be used to generate a library of chalcone derivatives. nih.gov

Advanced Spectroscopic and Structural Elucidation in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone of modern chemical analysis, providing unparalleled insight into the structure and dynamics of molecules in solution.

For 1-(2-Chlorophenyl)pentan-1-one, ¹H and ¹³C NMR spectroscopy would be the primary methods for confirming its covalent framework. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the 2-chlorophenyl ring and the aliphatic protons of the pentanoyl chain. The chemical shifts, integration, and coupling patterns of these signals would allow for the unambiguous assignment of each proton. For instance, the protons on the carbon adjacent to the carbonyl group would exhibit a characteristic downfield shift.

Conformational analysis, which describes the spatial arrangement of atoms, could be investigated using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY). These experiments detect through-space interactions between protons that are close to each other, providing crucial information about the preferred orientation of the 2-chlorophenyl ring relative to the pentanoyl chain.

Table 1: Predicted ¹H NMR Data for this compound (Illustrative)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic Protons | 7.2 - 7.6 | Multiplet | - |

| -CH₂- (alpha to C=O) | ~2.9 | Triplet | ~7 |

| -CH₂- (beta to C=O) | ~1.7 | Sextet | ~7 |

| -CH₂- (gamma to C=O) | ~1.4 | Sextet | ~7 |

| -CH₃ | ~0.9 | Triplet | ~7 |

Note: This table is illustrative and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.

Variable-temperature NMR studies could be conducted to investigate dynamic processes, such as the rotation around the single bond connecting the carbonyl group and the aromatic ring. Changes in the NMR spectra as a temperature function can provide information about the energy barriers associated with these conformational changes.

Furthermore, NMR can be used to study intermolecular interactions. For example, by observing changes in chemical shifts upon the addition of a known interacting species, one can infer the nature and strength of interactions such as hydrogen bonding or stacking interactions in solution.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

A successful single-crystal X-ray diffraction experiment on this compound would reveal its crystal system, space group, and unit cell dimensions. This information is fundamental to understanding how the individual molecules pack together in the solid state. The analysis of the crystal packing would identify any repeating motifs and the formation of supramolecular assemblies, which are larger, ordered structures held together by non-covalent interactions.

The crystal structure would provide a static snapshot of the molecule's conformation in the solid state. This includes precise bond lengths, bond angles, and torsion angles. This solid-state conformation can then be compared with the solution-state conformation determined by NMR to understand the influence of the crystal lattice on the molecular geometry.

Other non-covalent interactions, such as C-H···O hydrogen bonds, C-H···π interactions, and π-π stacking between the aromatic rings of adjacent molecules, would also be meticulously analyzed to build a complete picture of the forces governing the supramolecular architecture of the crystal.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The key vibrational modes for this compound are anticipated as follows:

Aromatic C-H Stretching: The C-H stretching vibrations of the benzene (B151609) ring are typically observed in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The pentanoyl chain gives rise to characteristic asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ groups, which are expected to appear in the 2960-2850 cm⁻¹ range.

Carbonyl (C=O) Stretching: The ketone carbonyl group is one of the most prominent features in the IR spectrum. For aromatic ketones, this strong absorption band is typically found in the region of 1700-1680 cm⁻¹. The conjugation with the phenyl ring and the presence of an electronegative chlorine atom can slightly shift this frequency.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the aromatic ring usually produce a series of bands in the 1600-1450 cm⁻¹ region.

C-Cl Stretching: The vibration of the carbon-chlorine bond in aromatic compounds typically results in a strong absorption in the 750-700 cm⁻¹ range. The exact position depends on the substitution pattern on the benzene ring. uantwerpen.be

Aromatic C-H Bending: Out-of-plane bending vibrations for the ortho-substituted benzene ring are expected in the 770-735 cm⁻¹ region, often appearing as a strong band.

The complementary nature of IR and Raman spectroscopy is crucial. While the polar carbonyl group exhibits a strong IR absorption, non-polar bonds, such as the C=C bonds in the aromatic ring, often produce stronger signals in the Raman spectrum.

Table 1: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Medium |

| Aliphatic C-H Stretch | 2960 - 2850 | Strong | Strong |

| Carbonyl (C=O) Stretch | 1700 - 1680 | Strong | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Aliphatic C-H Bend | 1470 - 1370 | Medium | Medium |

| Aromatic C-H Bend (out-of-plane) | 770 - 735 | Strong | Weak |

| C-Cl Stretch | 750 - 700 | Strong | Medium |

Mass Spectrometry (MS) for High-Resolution Mass Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Determination: High-resolution mass spectrometry (HRMS) can measure the mass of this compound with high accuracy, allowing for the determination of its elemental formula (C₁₁H₁₃ClO). The presence of chlorine is readily identifiable by the characteristic isotopic pattern of the molecular ion peak (M⁺). Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of about one-third, which is a definitive signature for a monochlorinated compound.

Fragmentation Studies: In electron ionization mass spectrometry (EI-MS), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. The fragmentation of aromatic ketones is dominated by specific cleavage pathways.

For this compound, the primary fragmentation is α-cleavage on either side of the carbonyl group. This leads to two main fragmentation pathways:

Loss of the Butyl Radical: Cleavage between the carbonyl carbon and the butyl chain results in the formation of the 2-chlorobenzoyl cation. This is often a very stable and abundant ion.

[C₆H₄ClCO(C₄H₉)]⁺ → [C₆H₄ClCO]⁺ (m/z 139/141) + •C₄H₉

Loss of the 2-Chlorophenyl Radical: Cleavage of the bond between the carbonyl carbon and the aromatic ring leads to the formation of a pentanoyl cation.

[C₆H₄ClCO(C₄H₉)]⁺ → [C₄H₉CO]⁺ (m/z 85) + •C₆H₄Cl

Another significant fragmentation process for ketones with sufficiently long alkyl chains (three or more carbons on the chain) is the McLafferty rearrangement . This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen, followed by the elimination of a neutral alkene (in this case, butene).

[C₆H₄ClCO(C₄H₉)]⁺ → [C₆H₄ClC(OH)=CH₂]⁺ (m/z 154/156) + C₄H₈

Further fragmentation of the primary ions can also occur. For instance, the 2-chlorobenzoyl cation (m/z 139/141) can lose a molecule of carbon monoxide (CO) to form the 2-chlorophenyl cation (m/z 111/113).

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass/charge) | Ion Structure | Fragmentation Pathway |

| 196/198 | [C₁₁H₁₃ClO]⁺ | Molecular Ion (M⁺) |

| 154/156 | [C₇H₆ClO]⁺ | McLafferty Rearrangement |

| 139/141 | [C₇H₄ClO]⁺ | α-cleavage (Loss of •C₄H₉) |

| 111/113 | [C₆H₄Cl]⁺ | Loss of CO from m/z 139/141 |

| 85 | [C₅H₉O]⁺ | α-cleavage (Loss of •C₆H₄Cl) |

Based on a comprehensive search of scientific literature and chemical databases, there is currently no specific published research available that details the theoretical and computational investigations for the compound “this compound” corresponding to the detailed outline provided.

The requested analyses, including Density Functional Theory (DFT) calculations, geometry optimization, electronic structure analysis, prediction of spectroscopic properties (NMR, IR, UV-Vis), Molecular Electrostatic Potential (MEP) mapping, Frontier Molecular Orbital (FMO) analysis, mechanistic studies through computational modeling, and the analysis of non-covalent interactions, have not been specifically reported for this molecule in publicly accessible literature.

While computational studies exist for structurally related compounds such as other chlorophenyl ketones, extrapolating this data would not provide scientifically accurate information for "this compound" and would be speculative. Therefore, it is not possible to generate a thorough and accurate article that adheres to the strict requirements of the provided outline for this specific chemical compound.

Theoretical and Computational Investigations

Conformational Analysis and Energy Landscapes

The conformational flexibility of 1-(2-chlorophenyl)pentan-1-one is a critical determinant of its molecular properties and interactions. This flexibility arises primarily from the rotation around several key single bonds. Theoretical and computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule, identifying stable conformers (local minima), and determining the energy barriers (transition states) that separate them. While specific, dedicated computational studies on the complete conformational landscape of this compound are not extensively detailed in publicly accessible literature, the analysis can be constructed from fundamental principles and data on analogous structures.

The primary degrees of rotational freedom in this compound that define its shape are the torsion angle of the carbonyl group relative to the phenyl ring and the torsion angles within the pentyl side chain.

Key Torsional Angles:

τ1 (O=C–C_aryl–C_aryl): This dihedral angle describes the orientation of the carbonyl group with respect to the plane of the 2-chlorophenyl ring. Due to significant steric hindrance from the ortho-chloro substituent, a perfectly planar conformation, where the carbonyl group is coplanar with the ring, is expected to be energetically unfavorable. The molecule will likely adopt a non-planar conformation to minimize the steric clash between the carbonyl oxygen and the chlorine atom.

τ2 (C_aryl–C=O–C_alkyl–C_alkyl): This angle defines the rotation of the pentyl group around the bond connecting it to the carbonyl carbon.

τ3, τ4 (C–C–C–C in the pentyl chain): These angles describe the conformation of the alkyl chain, which can adopt various staggered arrangements, primarily anti (180°) and gauche (±60°).

The table below illustrates the principal conformers arising from rotation within the pentyl chain, assuming a fixed, non-planar orientation of the chlorophenyl ring. The relative energies are hypothetical values typical for alkyl chain conformational changes, where the all-anti configuration is the most stable baseline.

| Conformer Notation (τ2, τ3) | Description | Hypothetical Relative Energy (kJ/mol) |

|---|---|---|

| anti, anti (a,a) | Fully extended alkyl chain | 0.0 (Global Minimum) |

| anti, gauche (a,g) | One gauche interaction in the chain | ~3.8 |

| gauche, anti (g,a) | Gauche interaction closer to the carbonyl group | ~4.2 |

| gauche, gauche (g,g) | Two gauche interactions in the chain | > 8.0 (Higher energy due to steric interactions) |

A potential energy surface scan would typically be performed by systematically varying one or two dihedral angles while optimizing the rest of the molecular geometry. For instance, a scan of the τ1 dihedral angle would reveal the rotational barrier for the 2-chlorophenyl group. This barrier is expected to be significant due to the steric interaction with the ortho-substituent.

The data in the following table is an illustrative example of what a computational analysis of the key dihedral angles might yield for the most stable conformer.

| Dihedral Angle | Atoms Involved | Expected Value (Degrees) | Rationale |

|---|---|---|---|

| τ1 | O=C1–C2–C7 | ± 30° to ± 50° | Steric repulsion between the carbonyl oxygen and the ortho-chlorine atom prevents coplanarity. |

| τ2 | C2–C1–C8–C9 | ~180° (anti) | Minimizes steric interaction between the phenyl ring and the ethyl part of the pentyl chain. |

| τ3 | C1–C8–C9–C10 | ~180° (anti) | Standard low-energy conformation for an n-butane-like fragment. |

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

1-(2-Chlorophenyl)pentan-1-one serves as a pivotal building block in the synthesis of more intricate organic molecules. The reactivity of its carbonyl group and the presence of the chlorinated phenyl ring allow for a variety of chemical transformations, making it a versatile intermediate.

The carbonyl group can undergo a range of reactions typical of ketones. For instance, it can be reduced to a secondary alcohol, forming 1-(2-chlorophenyl)pentan-1-ol, a foundational transformation in organic synthesis. This alcohol can then be further functionalized or incorporated into larger molecular frameworks. Additionally, the alpha-carbon to the carbonyl group can be subjected to reactions such as bromination to introduce further reactive handles for subsequent synthetic steps.

The 2-chlorophenyl group also plays a crucial role in directing the synthesis of complex molecules. The chlorine atom can be substituted through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core of the molecule, leading to the synthesis of highly functionalized and complex structures. The steric and electronic effects of the chlorine atom at the ortho position can also influence the regioselectivity of these reactions.

A notable application of related 2-chlorophenyl ketones is in the synthesis of psychoactive compounds and their analogues, where they act as key precursors in multi-step reaction sequences. For instance, 2-chlorophenyl cyclopentyl ketone is a known precursor in the synthesis of certain psychoactive substances nih.gov. This highlights the potential of this compound to serve as a starting material for the synthesis of a diverse range of biologically active molecules.

| Transformation | Reagent/Condition | Product | Significance |

| Reduction of Carbonyl | Lithium aluminum hydride | 1-(2-chlorophenyl)pentan-1-ol | Creation of a secondary alcohol for further functionalization. |

| Alpha-Bromination | N-bromosuccinimide (NBS) | 2-bromo-1-(2-chlorophenyl)pentan-1-one | Introduction of a reactive handle for subsequent reactions. |

| Cross-Coupling | Palladium catalyst, boronic acid | Biphenyl derivatives | Formation of new carbon-carbon bonds to build complex aromatic systems. |

Precursor for the Synthesis of Functionalized Heterocycles

Aryl ketones, including this compound, are valuable precursors for the synthesis of a wide array of functionalized heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals, natural products, and functional materials.

One significant application of aryl ketones is in the synthesis of substituted furans. For example, 1,2,3,5-tetraarylpentan-1-ones can undergo sulfur-promoted oxidative cyclization to yield tetrasubstituted furans. This suggests a potential pathway where this compound could be utilized to synthesize furans bearing a 2-chlorophenyl substituent.

Furthermore, aryl methyl ketones are known to be versatile synthons in the synthesis of various heterocyclic compounds through both metal-catalyzed and iodine-assisted approaches nih.gov. These methods can be adapted for aryl pentanones like this compound to construct five- and six-membered heterocycles, as well as fused and poly-fused systems nih.gov. The specific reaction conditions and co-reactants would determine the nature of the resulting heterocyclic ring. For instance, reaction with hydrazines could lead to pyrazoles, while reaction with hydroxylamine (B1172632) could yield isoxazoles.

The synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes is another area where the principles can be extended to aryl ketones nih.gov. By transforming the pentanoyl chain of this compound into an alkynyl group, it could serve as a precursor for a variety of cyclization reactions to form diverse heterocyclic scaffolds nih.gov.

| Heterocycle Class | Potential Synthetic Route | Key Reagents/Intermediates |

| Furans | Oxidative cyclization | Sulfur, Michael adducts |

| Pyrazoles | Condensation reaction | Hydrazine derivatives |

| Isoxazoles | Condensation reaction | Hydroxylamine |

| Quinolines | Friedländer annulation | 2-aminobenzaldehyde derivatives |

Applications in Materials Chemistry

The unique electronic and structural properties of this compound and related aryl ketones make them attractive building blocks for the development of advanced materials.

A promising application lies in the construction of Covalent Organic Frameworks (COFs). COFs are a class of crystalline porous polymers with well-defined structures and tunable properties. Aryl ketones can be incorporated into COF structures to introduce specific functionalities bohrium.comnih.gov. For instance, implanting symmetric aryl ketones into conjugated COFs can enhance their photostability and promote photoinduced electron transfer, making them suitable for applications in photocatalysis bohrium.comnih.gov. The 2-chlorophenyl group in this compound could be further functionalized to create a suitable monomer for COF synthesis, leading to materials with tailored electronic and catalytic properties. The construction of functional COFs is a challenging task that requires careful design of the building blocks to ensure both crystallinity and functionality northeastern.eduacs.org.

The incorporation of aryl ketone moieties into polymeric structures can also lead to materials with interesting photophysical properties, such as aggregation-induced emission (AIE). This phenomenon, where non-emissive molecules become highly luminescent upon aggregation, has potential applications in sensors, imaging, and light-emitting diodes.

Development of Novel Catalytic Systems Utilizing Related Ketones

Aromatic ketones have emerged as a class of inexpensive and versatile organic photocatalysts. Their ability to absorb light and reach an excited triplet state allows them to participate in a variety of photochemically induced transformations.

The concept of dual triplet ketone/transition-metal catalysis has gained significant attention in recent years. In this approach, a light-excited ketone acts as a hydrogen-atom-abstracting agent, a single-electron acceptor, or a photosensitizer in conjunction with a transition-metal catalyst. This synergistic catalysis enables a wide range of chemical transformations, including C-H functionalization.

While specific studies on the photocatalytic activity of this compound are not widely reported, the principles established for other aryl ketones can be applied. The presence of the chlorine atom on the phenyl ring can influence the photophysical properties of the molecule, such as its absorption spectrum and intersystem crossing efficiency, potentially tuning its photocatalytic activity. For example, chlorobenzene (B131634) has been a subject of photocatalytic dechlorination studies, suggesting that the chloro-substituent in related molecules could play a role in their photocatalytic behavior acs.org.

The photocatalytic degradation of other ketones, such as Michler's Ketone, using TiO2 photocatalysts has been investigated, demonstrating the potential for ketones to be involved in photocatalytic processes, either as the target of degradation or as the photocatalyst itself ntcu.edu.tw. This opens up possibilities for designing novel catalytic systems based on this compound and its derivatives for applications in environmental remediation and organic synthesis.

Mechanistic Studies and Reaction Kinetics

Elucidation of Reaction Mechanisms for Synthesis and Transformations

The primary route for the synthesis of 1-(2-Chlorophenyl)pentan-1-one is the Friedel-Crafts acylation of chlorobenzene (B131634). This reaction involves the electrophilic substitution of an acyl group onto the aromatic ring. The mechanism is a well-established multi-step process typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃). sigmaaldrich.comwikipedia.orgbyjus.com

Synthesis Mechanism: Friedel-Crafts Acylation

Formation of the Electrophile: The reaction initiates with the interaction between the acylating agent, pentanoyl chloride, and the Lewis acid catalyst (AlCl₃). The aluminum chloride coordinates to the chlorine atom of the acid chloride, polarizing the carbon-chlorine bond. masterorganicchemistry.com This complex then cleaves to form a highly reactive and resonance-stabilized acylium ion. sigmaaldrich.comyoutube.com

Electrophilic Attack: The acylium ion acts as a potent electrophile. The π-electron system of the chlorobenzene ring attacks the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex, which is also resonance-stabilized. libretexts.org

Deprotonation and Catalyst Regeneration: The AlCl₄⁻ anion, formed in the first step, abstracts a proton from the carbon atom bearing the new acyl group. wikipedia.org This action restores the aromaticity of the ring, yielding this compound and regenerating the AlCl₃ catalyst, along with forming hydrochloric acid (HCl). byjus.com

Due to the presence of the chlorine atom on the benzene (B151609) ring, which is an ortho-, para-directing deactivator, the acylation can yield both this compound and 1-(4-chlorophenyl)pentan-1-one. Steric hindrance from the chlorine atom at the ortho position can influence the ratio of the resulting isomers.

Transformation Mechanism: Ketone Reduction

A common transformation for aryl ketones like this compound is the reduction of the carbonyl group to a secondary alcohol, forming 1-(2-Chlorophenyl)pentan-1-ol. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by a protic solvent or during aqueous workup.

Kinetic Studies and Rate Law Determination

Specific kinetic data and the precise rate law for the synthesis of this compound are not extensively documented. However, the kinetics of Friedel-Crafts acylation reactions have been studied for similar systems. The rate of reaction is generally dependent on the concentrations of the substrate (chlorobenzene), the acylating agent (pentanoyl chloride), and the catalyst (AlCl₃). pageplace.de

Rate = k[Arene][Acyl Halide · Lewis Acid Complex]

The rate-determining step is typically the electrophilic attack of the acylium ion on the aromatic ring, leading to the formation of the arenium ion intermediate. masterorganicchemistry.com Various methods, including titrimetric and adiabatic techniques, have been developed to measure the rates of aromatic acylation, for example in the benzoylation of toluene. rsc.org However, the kinetic behavior of Friedel-Crafts reactions can be unreliable due to their often heterogeneous nature. masterorganicchemistry.com

Investigation of Catalytic Cycles and Intermediates

The synthesis of this compound via Friedel-Crafts acylation provides a clear example of a catalytic cycle. While the Lewis acid is consumed to form a complex with the product ketone and must be used in stoichiometric amounts, its initial role is catalytic in generating the electrophile. wikipedia.org

Catalytic Cycle of Friedel-Crafts Acylation:

Catalyst Activation: The Lewis acid catalyst, AlCl₃, activates the pentanoyl chloride by coordinating with it.

Intermediate Formation: This coordination facilitates the generation of the key reactive intermediate, the pentanoyl acylium ion ([CH₃(CH₂)₃CO]⁺), and the [AlCl₄]⁻ counter-ion. wikipedia.orgyoutube.com

Reaction: The acylium ion reacts with chlorobenzene.

Catalyst Regeneration: The [AlCl₄]⁻ abstracts a proton from the arenium ion intermediate, which regenerates the AlCl₃ catalyst and forms HCl. wikipedia.org

It is a crucial feature of Friedel-Crafts acylation that the product ketone is a moderate Lewis base and forms a stable complex with the AlCl₃ catalyst. This complexation means that more than a stoichiometric amount of the catalyst is often required for the reaction to proceed to completion. The final product is liberated from this complex during an aqueous workup. wikipedia.org

Key Reaction Intermediates:

Lewis Acid-Acyl Chloride Complex: The initial adduct formed between pentanoyl chloride and AlCl₃.

Acylium Ion: The resonance-stabilized electrophile, [CH₃(CH₂)₃CO]⁺ ↔ CH₃(CH₂)₃C≡O⁺. This resonance stabilization prevents the rearrangements that are common in Friedel-Crafts alkylations. youtube.com

Arenium Ion (Sigma Complex): The resonance-stabilized carbocation formed when the acylium ion attacks the chlorobenzene ring. libretexts.org

Stereochemical Control and Diastereoselectivity in Reactions

The concept of stereochemical control becomes relevant during transformations of this compound, rather than in its synthesis. The reduction of its carbonyl group to a hydroxyl group creates a new chiral center at the carbinol carbon, resulting in the formation of two enantiomers: (R)-1-(2-Chlorophenyl)pentan-1-ol and (S)-1-(2-Chlorophenyl)pentan-1-ol.

Controlling the stereochemical outcome of this reduction is a significant objective. Asymmetric reduction can be achieved using biocatalysts, such as whole-cell microorganisms or isolated enzymes, which can exhibit high enantioselectivity. Studies on analogous compounds, like substituted acetophenones, demonstrate the efficacy of this approach. For example, various yeast strains have been screened for their ability to reduce chloroacetophenones stereoselectively. nih.gov

The yeast Saccharomyces cerevisiae has shown high activity and good stereoselectivity in the reduction of 2'-chloroacetophenone, a structurally similar ketone. nih.gov Fungal isolates, including species of Penicillium and Aspergillus, have also been used to produce specific enantiomers of chiral alcohols from chloro-substituted acetophenones, with the stereochemical preference (i.e., yielding the (R)- or (S)-alcohol) being dependent on the specific microbial species used. ijstr.org

| Substrate | Microorganism | Product Configuration | Chiral Purity (% ee) |

|---|---|---|---|

| Acetophenone | Penicillium rubens VIT SS1 | (S)-alcohol | 91% |

| 4-Chloroacetophenone | Penicillium rubens VIT SS1 | (S)-alcohol | 90% |

| Acetophenone | Penicillium sp. 003 | (R)-alcohol | 83% |

| 4-Chloroacetophenone | Penicillium sp. 003 | (R)-alcohol | 77% |

Since the reduction of the achiral starting material this compound generates only one new stereocenter, the products are enantiomers. The term diastereoselectivity would apply if the starting material already contained a chiral center and the reduction created a second one, leading to the formation of diastereomers. In this specific transformation, the focus is on enantioselective control.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of 1-(2-chlorophenyl)pentan-1-one often involves Friedel-Crafts acylation, which can utilize harsh reagents and generate significant waste. smolecule.comwikipedia.orgmt.comresearchgate.net Future research is increasingly focused on developing greener and more efficient synthetic methodologies.

One promising direction is the use of photocatalysis. Visible-light-induced aerobic C-H oxidation reactions, for instance, offer an environmentally friendly alternative for the synthesis of aromatic ketones. jhuapl.edu These methods often use air as the oxidant and water as the solvent, operating under mild, room-temperature conditions. jhuapl.edu The development of novel photocatalysts, such as those based on cerium chloride (CeCl₃), could lead to highly efficient and selective syntheses of this compound and its derivatives. jhuapl.edu

Another area of focus is the use of alternative, less hazardous reagents and catalysts. Research into solid acid catalysts, for example, aims to replace traditional Lewis acids like aluminum chloride (AlCl₃), which are often used in stoichiometric amounts and are difficult to recycle. mt.comnih.gov The development of reusable, solid-supported catalysts would significantly improve the sustainability of the synthesis.

The principles of green chemistry, such as atom economy and the use of renewable feedstocks, are central to these future synthetic strategies. rsc.org The goal is to design processes that are not only efficient in terms of yield but also minimize their environmental impact.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Aryl Ketones

| Parameter | Traditional Friedel-Crafts Acylation | Emerging Green Methodologies |

|---|---|---|

| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃) | Catalytic amounts of photocatalysts (e.g., CeCl₃) or reusable solid acids |

| Solvent | Often chlorinated organic solvents | Water, or other environmentally benign solvents |

| Oxidant | Not applicable (uses acyl halide/anhydride) | Air (O₂) |

| Conditions | Often harsh, with potential for hazardous byproducts | Mild (e.g., room temperature, visible light) |

| Waste Generation | High, due to stoichiometric catalyst and solvent use | Low, with potential for catalyst recycling |

Exploration of Novel Reactivity Patterns for Derivatization

Future research will undoubtedly focus on uncovering new ways to modify the structure of this compound to create novel derivatives with unique properties. This involves exploring new reactivity patterns at various sites within the molecule.

The α-carbon to the carbonyl group is a key site for functionalization. Enantioselective α-functionalization of ketones is a powerful method for constructing chiral centers, which are prevalent in biologically active molecules. smolecule.com Future work could explore the use of novel catalytic systems to introduce a wide range of substituents at this position with high stereocontrol. smolecule.com

Homologation reactions, which involve the extension of a carbon chain, represent another exciting area. Transition metal-catalyzed C-C bond cleavage and subsequent cross-coupling with alkenols can be used for the multi-carbon homologation of aryl ketones into long-chain ketones and aldehydes. nih.gov Applying these methods to this compound could lead to a diverse range of new compounds with potential applications in materials science and medicinal chemistry. nih.gov

Furthermore, the reactivity of the chlorophenyl group offers opportunities for derivatization. Cross-coupling reactions, such as those catalyzed by palladium, could be employed to replace the chlorine atom with other functional groups, further expanding the chemical space accessible from this starting material.

Advanced Characterization of Transient Species and Reaction Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound requires the ability to detect and characterize short-lived transient species and reaction intermediates.

Transient absorption spectroscopy is a powerful technique for studying the excited states of molecules. edinst.comprinceton.eduavantes.com For aryl ketones, this method can provide insights into triplet-triplet absorptions and the lifetimes of these excited states. researchgate.net Future research could employ femtosecond and nanosecond transient absorption spectroscopy to probe the dynamics of photochemical reactions involving this compound. edinst.comavantes.comacs.org

Mass spectrometry is another invaluable tool for identifying reactive intermediates. jhuapl.edursc.orgresearchgate.netrsc.org Techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize transient species in solution. nih.govresearchgate.net Future studies could utilize advanced mass spectrometry techniques, including tandem mass spectrometry and ion mobility spectrometry, to gain detailed structural information about the intermediates involved in key reactions. rsc.orgrsc.org

Flow chemistry offers a unique platform for studying reactive intermediates. researchgate.netrsc.orgacs.orgmdpi.comacs.org By carefully controlling reaction conditions and residence times, it is possible to generate and study species that are too unstable to be observed under batch conditions. researchgate.netrsc.orgacs.orgacs.org Combining flow reactors with in-line analytical techniques, such as spectroscopy and mass spectrometry, will be a powerful strategy for elucidating complex reaction mechanisms. researchgate.netrsc.orgmdpi.comacs.org

Deeper Integration of Computational Chemistry in Reaction Design and Prediction

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in modern chemical research. For this compound, computational methods can provide deep insights into its structure, reactivity, and reaction mechanisms.

DFT calculations can be used to model reaction pathways and determine the energies of reactants, transition states, and products. researchgate.net This information is crucial for understanding reaction mechanisms and predicting the feasibility of new transformations. For example, DFT studies have been used to investigate the mechanism of ketone formation and the enantioselectivity of palladium-catalyzed α-arylation of ketones. researchgate.netnih.gov

Computational methods can also be used to predict the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. Furthermore, computational screening of potential catalysts and substrates can accelerate the discovery of new and improved synthetic methods. The deeper integration of computational chemistry in the design and prediction of reactions involving this compound will be a key driver of future innovation. researchgate.net

Table 2: Applications of Computational Chemistry in the Study of this compound

| Application | Description | Potential Impact |

|---|---|---|

| Reaction Mechanism Elucidation | Calculation of reaction energy profiles, identification of transition states and intermediates. | Deeper understanding of known reactions and prediction of new reactivity. |

| Catalyst Design | Modeling of catalyst-substrate interactions to predict efficiency and selectivity. | Rational design of more effective and sustainable catalysts. |

| Spectroscopic Prediction | Calculation of NMR, IR, and other spectroscopic parameters to aid in structural characterization. | More accurate and efficient identification of new compounds and intermediates. |

| Virtual Screening | Computational evaluation of large libraries of potential reactants or catalysts. | Acceleration of the discovery of new synthetic routes and derivatives. |

Expanding Applications in Non-Traditional Chemical Fields (excluding prohibited areas)

While chlorophenyl ketones have established applications, future research is likely to uncover novel uses in non-traditional chemical fields.

One area of potential is in materials science. Aryl ketones can be incorporated into covalent organic frameworks (COFs) to act as photocatalysts. nih.gov The unique electronic properties of this compound could be harnessed in the design of new COFs with tailored photophysical properties for applications in areas such as solar energy conversion and chemical synthesis. nih.gov

The photochemical properties of aryl ketones also suggest potential applications in photochemistry. researchgate.netacs.org Photoexcited aryl ketones can act as catalysts for a variety of organic transformations. researchgate.net Further research into the photochemistry of this compound could lead to the development of new light-driven synthetic methods.

Another emerging application is in the development of chemical probes for biological research. mdpi.comnih.govnih.gov Derivatives of this compound could be designed as fluorescent probes to study biological processes or as selective inhibitors of specific enzymes or receptors. mdpi.comnih.govnih.gov

Finally, the chlorophenyl moiety could be exploited in the development of new chemical sensors. Materials based on graphene and conducting polymers have shown promise for the detection of hazardous phenolic compounds. mdpi.com It is conceivable that derivatives of this compound could be incorporated into sensor arrays for the detection of specific analytes.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-chlorophenyl)pentan-1-one, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Friedel-Crafts acylation, where 2-chlorobenzene reacts with pentanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). The reaction is highly sensitive to the electron-withdrawing effect of the chlorine substituent, which directs acylation to the ortho position. Careful temperature control (0–5°C) minimizes side reactions like polyacylation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity .

- Data Considerations : Yields typically range from 60–75%, with lower temperatures favoring selectivity but requiring extended reaction times. Impurities like unreacted starting material or diacylated byproducts are common and must be monitored via TLC .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : ¹H NMR confirms the aromatic proton environment (δ 7.2–7.8 ppm for ortho-substituted phenyl) and the ketone’s methylene groups (δ 2.5–3.0 ppm). ¹³C NMR identifies the carbonyl carbon at ~200 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak at m/z 210.0685 (C₁₁H₁₁ClO⁺) .

- IR Spectroscopy : A strong absorption band at ~1680 cm⁻¹ confirms the ketone functional group .

Q. How does the chlorophenyl group influence the compound’s reactivity in nucleophilic addition reactions?

- Mechanistic Insight : The electron-withdrawing chlorine atom deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, the ketone remains susceptible to nucleophilic attack (e.g., Grignard reagents or hydride reductions). Steric hindrance from the bulky phenyl group slows reaction kinetics compared to aliphatic ketones .

Advanced Research Questions

Q. What strategies resolve contradictions in reported yields for Friedel-Crafts synthesis of this compound?

- Analysis : Discrepancies arise from variations in catalyst loading (AlCl₃ stoichiometry), solvent polarity (e.g., nitrobenzene vs. dichloromethane), and moisture control. For example, anhydrous conditions improve yields by preventing catalyst deactivation, while excess AlCl₃ promotes over-acylation. Statistical optimization (e.g., response surface methodology) can identify ideal parameters .

Q. How can computational chemistry predict the compound’s interactions with biological targets?

- Approach : Density Functional Theory (DFT) calculations model the molecule’s electrostatic potential surface, highlighting regions prone to hydrogen bonding (e.g., the ketone oxygen). Molecular docking studies with enzymes (e.g., cytochrome P450) predict metabolic pathways, aiding in rational drug design .

Q. What role does this compound play in synthesizing chiral intermediates for pharmaceuticals?

- Application : The compound serves as a precursor for enantioselective reductions using chiral catalysts (e.g., Corey-Bakshi-Shibata). For example, asymmetric hydrogenation with Ru-BINAP complexes yields secondary alcohols with >90% enantiomeric excess (ee), critical for producing β-blockers or antidepressants .

Q. How do substituent effects alter the compound’s photophysical properties?

- Experimental Design : UV-Vis spectroscopy reveals bathochromic shifts in polar solvents due to n→π* transitions. Introducing electron-donating groups (e.g., -OCH₃) increases conjugation, shifting λmax from 270 nm (parent compound) to 290 nm. These findings guide applications in organic electronics .

Methodological Challenges

Q. What are the limitations of using this compound in cross-coupling reactions?

- Critical Evaluation : The ketone’s electron-deficient aryl chloride moiety is less reactive in Suzuki-Miyaura couplings compared to brominated analogs. Palladium catalysts with bulky ligands (e.g., SPhos) improve coupling efficiency with aryl boronic acids, but yields rarely exceed 50% due to competing dehalogenation .

Q. How can researchers mitigate degradation during long-term storage?

- Best Practices : Store under inert gas (N₂ or Ar) at –20°C in amber vials to prevent oxidation and photodegradation. Regular purity checks via HPLC (C18 column, acetonitrile/water) detect degradation products like 2-chlorobenzoic acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.